Propargyl-PEG2-acid

Catalog No.
S540311
CAS No.
1859379-85-3
M.F
C8H12O4
M. Wt
172.18
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Propargyl-PEG2-acid

CAS Number

1859379-85-3

Product Name

Propargyl-PEG2-acid

IUPAC Name

3-(2-prop-2-ynoxyethoxy)propanoic acid

Molecular Formula

C8H12O4

Molecular Weight

172.18

InChI

InChI=1S/C8H12O4/c1-2-4-11-6-7-12-5-3-8(9)10/h1H,3-7H2,(H,9,10)

InChI Key

NNWHATPXNWOQKD-UHFFFAOYSA-N

SMILES

C#CCOCCOCCC(=O)O

Solubility

Soluble in DMSO

Synonyms

Propargyl-PEG2-acid

Description

The exact mass of the compound Propargyl-PEG2-acid is 172.0736 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Propargyl-PEG2-acid is a valuable tool in scientific research due to its unique chemical properties. It functions as a heterobifunctional crosslinker, meaning it possesses two distinct functional groups that enable conjugation with other molecules. This property makes it highly versatile for various applications in chemical biology and medicinal chemistry [].

Bioconjugation via Click Chemistry

One key application of Propargyl-PEG2-acid lies in bioconjugation. The molecule features two key functional groups:

  • Carboxylic acid group: This group reacts with primary amines on biomolecules to form stable amide bonds, typically requiring activators like EDC or HATU [].
  • Propargyl group: This group readily undergoes a cycloaddition reaction with azide-containing molecules via copper-catalyzed click chemistry. This click reaction offers several advantages, including high efficiency, specificity, and compatibility with biological conditions [].

The presence of a hydrophilic polyethylene glycol (PEG) spacer between the two functional groups plays a crucial role. PEG enhances the water solubility of the resulting conjugate, improving its biocompatibility and reducing aggregation within biological systems [].

Applications in Drug Development

Propargyl-PEG2-acid finds applications in the development of novel therapeutic agents:

  • Antibody-Drug Conjugates (ADCs): These are targeted therapies where cytotoxic drugs are linked to antibodies. Propargyl-PEG2-acid can be used to attach the drug to the antibody via its reactive groups. The PEG spacer ensures the conjugate remains soluble and minimizes unwanted interactions within the body [].
  • PROTAC® Molecules (Proteolysis-Targeting Chimeras): These molecules recruit cellular machinery to degrade specific proteins. Propargyl-PEG2-acid can be employed to connect the targeting ligand and the protein degradation moiety within a PROTAC molecule [].

Propargyl-PEG2-acid is a specialized compound characterized by its dual functional groups, featuring a propargyl moiety and a carboxylic acid. This compound is classified as a heterobifunctional polyethylene glycol derivative, which enhances its utility in various chemical and biological applications. The propargyl group allows for participation in copper-catalyzed click reactions, particularly with azides, leading to the formation of stable triazole linkages. This property is essential for bioconjugation processes, where it facilitates the attachment of probes or tags to biomolecules, thereby enabling detailed studies of protein interactions and functions .

Propargyl-PEG2-acid engages primarily in click chemistry reactions, particularly with azide-functionalized compounds. The reaction mechanism typically involves:

  • Copper-Catalyzed Azide-Alkyne Cycloaddition: The propargyl group reacts with azides under copper(I) catalysis to form 1,2,3-triazoles.
  • Esterification: The carboxylic acid can react with alcohols or amines to form esters or amides, respectively, allowing for further functionalization of the compound.
  • Bioconjugation: The compound can serve as a linker in drug delivery systems or antibody-drug conjugates (ADCs), facilitating the attachment of therapeutic agents to target biomolecules .

Propargyl-PEG2-acid exhibits significant biological activity due to its role in enhancing the solubility and stability of therapeutic agents. Its applications include:

  • Protein Labeling: It is widely used in labeling proteins through click chemistry, aiding in the study of protein dynamics and interactions.
  • Drug Delivery Systems: By improving the bioavailability and controlled release of drugs, it enhances therapeutic efficacy.
  • Surface Modification: The compound can modify surfaces of biomedical devices, reducing nonspecific protein adsorption and improving biocompatibility .

The synthesis of Propargyl-PEG2-acid typically involves several steps:

  • Synthesis of PEG Derivative: Starting with polyethylene glycol, functional groups are introduced to create the desired PEGylated structure.
  • Introduction of Propargyl Group: This is achieved through substitution reactions where propargyl bromide or similar reagents are reacted with hydroxyl-terminated PEG.
  • Carboxylic Acid Formation: The final step involves converting an appropriate intermediate into the carboxylic acid using oxidation or hydrolysis methods.

This multi-step synthesis allows for precise control over the molecular weight and functionalization of the PEG chain .

Unique FeaturesPropargyl-PEG2-alcoholAlcohol & PropargylProtein labeling, drug deliveryContains an alcohol group for further derivatization Amino-PEG5-amineAmine & PEGBioconjugationReactive towards NHS esters and carbonyls Bis-propargyl-PEG18Two Propargyl GroupsClick chemistry applicationsProvides multiple reactive sites for cross-linking Propargyl-PEG9-alcoholAlcohol & PropargylSimilar applications as Propargyl-PEG2-acidLonger PEG chain enhances solubility

Propargyl-PEG2-acid stands out due to its specific combination of a carboxylic acid and a propargyl group, making it particularly suited for applications requiring both bioconjugation capabilities and enhanced solubility characteristics.

Interaction studies involving Propargyl-PEG2-acid focus on its ability to form stable linkages with various biomolecules. These studies often utilize:

  • Fluorescent Probes: To visualize interactions in real-time.
  • Mass Spectrometry: For analyzing conjugated products.
  • Cellular Assays: To evaluate the biological impact of conjugated agents on cell function and viability.

The results from these studies highlight the compound's effectiveness in facilitating targeted interactions within biological systems .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

-0.5

Exact Mass

172.0736

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-08-15
1: Sano K, Nakajima T, Miyazaki K, Ohuchi Y, Ikegami T, Choyke PL, Kobayashi H. Short PEG-linkers improve the performance of targeted, activatable monoclonal antibody-indocyanine green optical imaging probes. Bioconjug Chem. 2013 May 15;24(5):811-6. doi: 10.1021/bc400050k. Epub 2013 May 3. PubMed PMID: 23600922; PubMed Central PMCID: PMC3674550.

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